

KW-7158: A Selective Inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1)

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Compound of Interest

Compound Name: KW-7158

Cat. No.: B1673878

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A Comparative Guide for Researchers

This guide provides a comprehensive comparison of **KW-7158** with other common Equilibrative Nucleoside Transporter (ENT) inhibitors, focusing on its selectivity for ENT1. The information is intended for researchers, scientists, and drug development professionals working in fields where modulation of nucleoside transport is of interest.

Introduction to KW-7158 and ENT1

KW-7158 is a novel therapeutic candidate that has been identified as a potent and selective inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1).[1][2] ENT1 is a crucial membrane protein responsible for the bidirectional transport of nucleosides, such as adenosine, across the cell membrane. By inhibiting ENT1, **KW-7158** effectively increases the extracellular concentration of adenosine, which can modulate various physiological processes, including neurotransmission and inflammation. This mechanism of action has positioned **KW-7158** as a potential treatment for conditions like overactive bladder (OAB).[1][2]

Comparative Selectivity of ENT Inhibitors

The following table summarizes the inhibitory potency and selectivity of **KW-7158** in comparison to other well-known ENT inhibitors: dipyridamole, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), and draflazine.

Inhibitor	Target(s)	IC50 / Ki (ENT1)	IC50 / Ki (ENT2)	Selectivity for ENT1
KW-7158	ENT1	Inhibits from 5 nM	Inhibition only at >500 nM	Highly Selective
Dipyridamole	ENT1, ENT2, PDE	~5.0 - 144.8 nM (IC50)	~356 nM (IC50)	Moderately Selective
NBMPR	ENT1 >> ENT2	~0.4 nM (IC50/Ki)	~2.8 µM (IC50) / 2800 nM (Ki)	Very Highly Selective
Draflazine	ENT1, ENT2	Varies by analogue	Varies by analogue	Variable

Note: IC50 and Ki values can vary depending on the experimental conditions and cell types used.

Experimental Data Supporting KW-7158 Selectivity

Studies have demonstrated the high selectivity of **KW-7158** for ENT1 over ENT2 through various experimental approaches. In adenosine uptake assays, **KW-7158** inhibited adenosine influx in a dose-dependent manner, starting from a concentration of 5 nM.^[3] When ENT1 was blocked by 1 µM of NBMPR, significant inhibition of the remaining ENT2-mediated adenosine uptake by **KW-7158** was only observed at concentrations greater than 500 nM.^[3] This indicates a clear preference for ENT1 at lower, pharmacologically relevant concentrations.

Furthermore, radioligand binding assays using [³H]**KW-7158** showed significant specific binding only in cells engineered to express human ENT1 (hENT1), with no significant binding observed in cells expressing human ENT2 (hENT2).^[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to determine the selectivity of ENT inhibitors.

Adenosine Influx Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled adenosine into cells expressing ENT transporters.

Materials:

- Cells expressing the target ENT transporter(s) (e.g., hENT1 or hENT2 transfected cell lines)
- Culture medium
- Assay buffer (e.g., Krebs-Ringer-HEPES)
- [3H]Adenosine (or other suitable radiolabeled nucleoside)
- Test compounds (e.g., **KW-7158**, dipyridamole)
- Scintillation fluid and counter

Protocol:

- Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to confluence.
- Preparation: On the day of the experiment, wash the cells with assay buffer.
- Pre-incubation: Incubate the cells with various concentrations of the test compound or vehicle control in assay buffer for a specified time (e.g., 15-30 minutes) at room temperature.
- Initiation of Uptake: Add [3H]Adenosine to each well to initiate the uptake reaction.
- Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
- Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake and remove extracellular radiolabel.
- Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
- Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific adenosine uptake (IC₅₀) by non-linear regression analysis.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled inhibitor to its target transporter.

Materials:

- Cell membranes prepared from cells expressing the target ENT transporter(s)
- [³H]**KW-7158** (or another suitable radiolabeled ligand, e.g., [³H]NBMPR)
- Binding buffer (e.g., Tris-HCl)
- Unlabeled test compounds for competition assays
- Glass fiber filters
- Filtration apparatus
- Scintillation fluid and counter

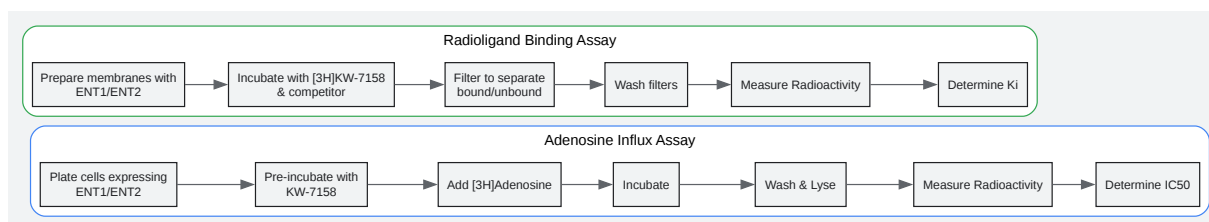
Protocol:

- **Reaction Setup:** In a microcentrifuge tube or 96-well plate, combine the cell membranes, [³H]**KW-7158** at a fixed concentration, and varying concentrations of the unlabeled competitor compound in binding buffer.
- **Incubation:** Incubate the mixture for a specific time (e.g., 60 minutes) at a defined temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
- **Filtration:** Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
- **Washing:** Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

- **Quantification:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of the competitor compound that displaces 50% of the specific binding of the radioligand (IC₅₀ or K_i) by non-linear regression analysis.

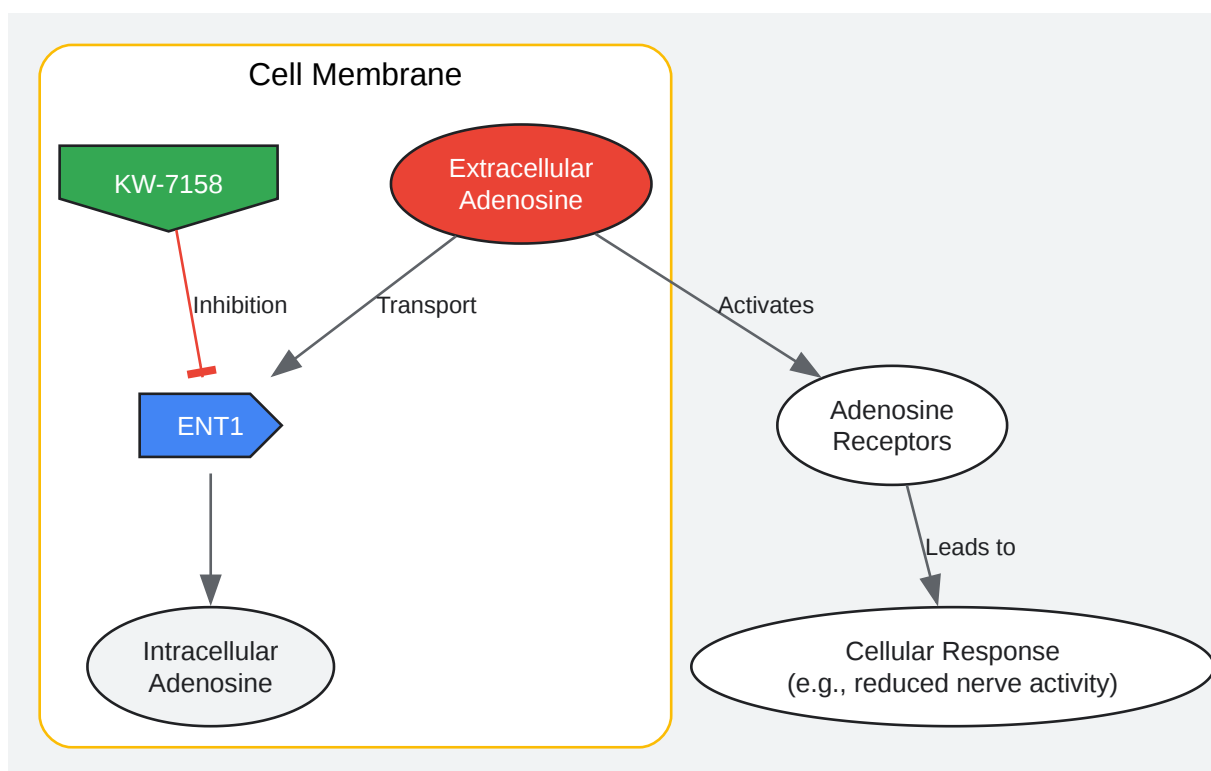
Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.



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Caption: Workflow for ENT1 Inhibition Assays.



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Caption: Mechanism of **KW-7158** Action.

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